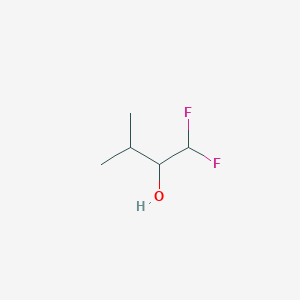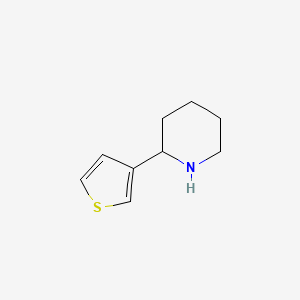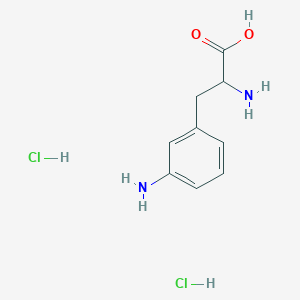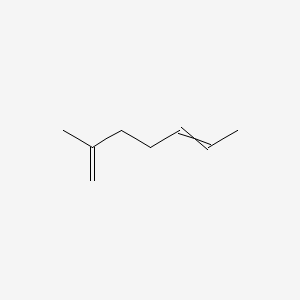
1,1-Difluoro-3-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-3-methylbutan-2-ol is an organic compound with the molecular formula C₅H₁₀F₂O It is a secondary alcohol characterized by the presence of two fluorine atoms and a methyl group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Difluoro-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of azides, nitriles, or other substituted products.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-difluoro-3-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, contributing to the compound’s versatility in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutan-2-ol: A similar compound without the fluorine atoms, used as a solvent and in organic synthesis.
1,1-Difluoro-2-propanol: Another fluorinated alcohol with different structural properties and reactivity.
Uniqueness
1,1-Difluoro-3-methylbutan-2-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and altered reactivity compared to non-fluorinated analogs. This makes it valuable in applications requiring specific chemical behavior.
Eigenschaften
Molekularformel |
C5H10F2O |
|---|---|
Molekulargewicht |
124.13 g/mol |
IUPAC-Name |
1,1-difluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H10F2O/c1-3(2)4(8)5(6)7/h3-5,8H,1-2H3 |
InChI-Schlüssel |
LLRQYQBSCRTYGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene](/img/structure/B12510032.png)

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide](/img/structure/B12510059.png)
![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12510066.png)
![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)

![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)





![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
